BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of (2,6-
Dibromophenyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (2,6-Dibromophenyl)methanamine

Cat. No.: B1423168

An In-Depth Technical Guide to (2,6-Dibromophenyl)methanamine

Abstract

(2,6-Dibromophenyl)methanamine (CAS No. 1214332-14-5) is a halogenated aromatic
amine that serves as a crucial and versatile building block in modern synthetic chemistry. Its
unique structural arrangement, featuring a reactive primary amine and two ortho-positioned
bromine atoms on a phenyl ring, offers a strategic platform for the synthesis of complex
molecular architectures. The sterically hindered environment and the potential for diverse
functionalization through both the amine and the aryl bromide moieties make it a compound of
significant interest for researchers in medicinal chemistry, drug development, and materials
science. This guide provides a comprehensive overview of its core physical and chemical
properties, characteristic spectroscopic signatures, logical synthetic pathways, and key
reactivity patterns. By grounding this analysis in established chemical principles, we aim to
equip researchers and drug development professionals with the technical insights necessary to
effectively utilize this compound in their synthetic endeavors.

Core Physicochemical and Structural Data

The fundamental properties of a chemical reagent are paramount to its effective application in
synthesis. The defining characteristics of (2,6-Dibromophenyl)methanamine are summarized
below, providing a foundational dataset for experimental design. The presence of two heavy
bromine atoms significantly influences its molecular weight and likely its physical state
compared to non-halogenated analogues.
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Property Value Source(s)
CAS Number 1214332-14-5 [1112]
Molecular Formula C7H7Br2N [1]12]
Molecular Weight 264.95 g/mol [11[2]
Purity (Typical) >95% [1]
SMILES NCclc(Br)cccclBr [1]

N Sealed in a dry, dark
Storage Conditions ) [2]
environment at 2-8°C

Spectroscopic Characterization: A Validating
Fingerprint

The structural elucidation of (2,6-Dibromophenyl)methanamine, and any derivative thereof,
relies on a combination of standard spectroscopic techniques. Understanding the expected
spectral features provides a self-validating system for confirming the identity and purity of the
material before its use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms
in a molecule.

¢ IH NMR: The proton NMR spectrum is expected to be relatively simple and highly
informative. The aminomethyl protons (-CH2-NHz) would likely appear as a singlet around
3.8-4.2 ppm. The two protons of the primary amine (-NHz) would present as a broad singlet,
the chemical shift of which is highly dependent on solvent and concentration. The aromatic
region would display a characteristic pattern for a 1,2,3-trisubstituted benzene ring: a triplet
for the proton at the 4-position (para to the CH2NH2) and a doublet for the two equivalent
protons at the 3- and 5-positions (meta to the CHz2NH:).

e 13C NMR: The carbon NMR spectrum would confirm the number of unique carbon
environments. Six distinct signals are expected: one for the aliphatic -CH2- carbon, and five
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for the aromatic carbons (with the two C-Br carbons being equivalent, and the two C-H
carbons meta to the aminomethyl group also being equivalent). The carbons bearing
bromine atoms would appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

o N-H Stretch: A primary amine is characterized by a two-pronged absorption in the 3300-3500
cm~1 region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H
bonds.

e C-H Stretch: Aromatic C-H stretching will be observed just above 3000 cm~1, while the
aliphatic C-H stretching from the methylene group will appear just below 3000 cm~1.

o C=C Stretch: Aromatic ring stretching vibrations typically produce several sharp peaks in the
1450-1600 cm~1 region.

o C-Br Stretch: The carbon-bromine bond vibration is expected in the fingerprint region,
typically between 500-650 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the elemental
composition. For (2,6-Dibromophenyl)methanamine, the most telling feature is the isotopic
pattern caused by the two bromine atoms. Bromine has two major isotopes, 7°Br and 8!Br, in
nearly a 1:1 ratio. Therefore, the molecular ion peak (M*) will appear as a characteristic triplet
of peaks:

e M*: Corresponding to the molecule containing two 7°Br atoms.

e [M+2]*: Corresponding to the molecule containing one 7°Br and one 8Br atom (highest
abundance).

e [M+4]*: Corresponding to the molecule containing two 8Br atoms. The relative intensities of
these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two
bromine atoms.
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Synthesis and Reactivity Profile

The utility of (2,6-Dibromophenyl)methanamine stems from its logical synthesis and the
versatile reactivity of its constituent functional groups.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of benzylamines is the reduction of the
corresponding benzonitrile. This approach is highly effective and avoids the potential side
reactions associated with methods like the Gabriel synthesis or direct amination of a benzyl
halide, especially with a sterically hindered substrate.

Synthesis Workflow

(2,6-Dibromobenzonitrile)

Reduction
(e.g}, LiAlH4 in THF, or H2/Pd-C)

((2,6-Dibromophenyl)methanamine)

Click to download full resolution via product page
Caption: Proposed synthesis of (2,6-Dibromophenyl)methanamine.

Causality Behind Experimental Choice: The reduction of a nitrile to a primary amine is a high-
yielding and clean transformation. Using a powerful reducing agent like Lithium Aluminum
Hydride (LiAlH4) ensures complete conversion. Alternatively, catalytic hydrogenation offers a
milder, industrially scalable option. This pathway is chosen for its directness and functional
group tolerance.

Core Reactivity

The molecule's reactivity is dictated by its two primary functional centers: the nucleophilic
primary amine and the two aryl bromide positions, which are amenable to metal-catalyzed
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cross-coupling reactions.

Reactivity Pathways

Aryl Bromide Reactions

R™2NH, Buchwald-Hartwig
Pd Catalyst (C-N Bond Formation)

Ar-B(OH)2, Suzuki Coupling
Pd Catalyst (C-C Bond Formation)
Amine Reactions

. . " —»( Schiff Base Formation
(2,6-Dibromophenyl)methanamine (Imine Synthesis) )

R'-X

N-Alkylation
(Secondary/Tertiary Amine)

N-Acylation
(Amide Formation)

RCOCI,
Base

Click to download full resolution via product page

Caption: Key reactivity pathways for (2,6-Dibromophenyl)methanamine.

o Amine-Centric Reactions: The primary amine is a potent nucleophile and a key site for
elaboration. It readily undergoes acylation to form amides, alkylation to yield secondary or
tertiary amines, and condensation with aldehydes or ketones to form imines (Schiff bases).
These are foundational reactions in the construction of pharmaceutical scaffolds.
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» Aryl Bromide-Centric Reactions: The two bromine atoms are handles for sophisticated
carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-
coupling reactions, such as the Suzuki coupling (with boronic acids) or the Buchwald-Hartwig
amination (with amines), allow for the introduction of diverse aryl, alkyl, or amino
substituents. The ortho-position of the bromines relative to the aminomethyl group introduces
steric hindrance that can be exploited for selective or stepwise functionalization, adding a
layer of strategic control to synthetic design.

Application in Drug Discovery and Development

The structural motifs present in (2,6-Dibromophenyl)methanamine are highly relevant to
modern drug design. The analogous (2,6-Dichlorophenyl)methylamine structure is noted for its
potential in modulating biological pathways related to inflammation and neurotransmission.[3]
This suggests that the dibromo variant is a valuable probe for similar biological targets.

The utility of this scaffold is threefold:

e Pharmacophore Presentation: The benzylamine core is a common feature in many
biologically active molecules, interacting with receptors and enzymes.

» Vectorial Control: The 2,6-disubstitution pattern rigidly controls the orientation of substituents,
allowing chemists to design molecules that fit precisely into a biological target's binding
pocket. This is critical for optimizing potency and selectivity.

o Metabolic Stability: Halogen atoms, particularly bromine, are often introduced into drug
candidates to block sites of metabolic oxidation, thereby increasing the drug's half-life and
bioavailability.

While direct applications of (2,6-Dibromophenyl)methanamine are often proprietary, the
inclusion of bromophenyl groups is a known strategy in potent, orally active drugs, such as the
dual endothelin receptor antagonist Macitentan.[4][5] This precedent underscores the value of
the bromophenyl moiety in achieving desirable pharmacokinetic profiles.

Exemplary Experimental Protocol: N-Acetylation

To demonstrate the practical application of this reagent, the following protocol outlines a
standard N-acetylation reaction. This procedure is designed as a self-validating system, where
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successful execution and characterization confirm the starting material's reactivity and purity.
Objective: To synthesize N-((2,6-dibromophenyl)methyl)acetamide.
Methodology:

o Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen
or argon), dissolve (2,6-Dibromophenyl)methanamine (1.0 eq., e.g., 265 mg, 1.0 mmol) in
anhydrous dichloromethane (DCM, 10 mL).

o Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq., 167 uL, 1.2
mmol), to the solution and stir for 5 minutes at room temperature. The base acts as a
scavenger for the HCI generated during the reaction.

o Acylation: Cool the mixture to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq., 78
pL, 1.1 mmol) dropwise via syringe. Causality: Slow, cooled addition is crucial to control the
exothermic reaction and prevent side product formation.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine
is fully consumed.

o Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium
bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel, separate the
layers, and extract the aqueous layer with DCM (2 x 10 mL).

 Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product
can be purified by column chromatography on silica gel or by recrystallization to yield the
pure amide.

» Validation: Confirm the structure of the final product using the spectroscopic methods
outlined in Section 2 (NMR, IR, MS) to verify the addition of the acetyl group and the
retention of the dibromophenyl core.

Safety and Handling
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As a halogenated aromatic amine, (2,6-Dibromophenyl)methanamine should be handled with
appropriate caution. While specific toxicity data is not widely available, related compounds
such as 2-bromobenzylamine are classified as harmful and corrosive.[6]

o Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and
chemical-resistant gloves (e.g., nitrile).

o Engineering Controls: All manipulations should be performed inside a certified chemical fume
hood to avoid inhalation of vapors or dust.

e Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with
copious amounts of water.

o Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as
recommended.[2]

Conclusion

(2,6-Dibromophenyl)methanamine is a high-value synthetic intermediate characterized by a
unique combination of steric and electronic properties. Its well-defined structure, predictable
spectroscopic signature, and dual reactivity at both the amine and aryl bromide positions make
it an enabling tool for synthetic chemists. The strategic placement of the bromine atoms
provides a robust scaffold for creating complex, three-dimensionally defined molecules, a
critical requirement in the rational design of new pharmaceuticals and advanced materials. This
guide provides the foundational knowledge for researchers to confidently and effectively
incorporate this potent building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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